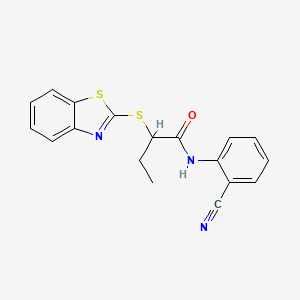

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-cyanophenyl)butanamide

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-cyanophenyl)butanamide is a synthetic heterocyclic compound featuring a benzothiazole core linked via a sulfanyl group to a butanamide chain, which is further substituted with a 2-cyanophenyl moiety.

Properties

Molecular Formula |

C18H15N3OS2 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-cyanophenyl)butanamide |

InChI |

InChI=1S/C18H15N3OS2/c1-2-15(17(22)20-13-8-4-3-7-12(13)11-19)23-18-21-14-9-5-6-10-16(14)24-18/h3-10,15H,2H2,1H3,(H,20,22) |

InChI Key |

BJLMZZTXIJCKAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1C#N)SC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-cyanophenyl)butanamide, also known by its CAS number 311332-04-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Formula: C16H11N3OS2

Molecular Weight: 325.41 g/mol

IUPAC Name: this compound

Structure: The compound features a benzothiazole ring, a sulfanyl group, and a cyanophenyl moiety, which contribute to its biological activity.

Antitumor Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antitumor properties. In a study evaluating various benzothiazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358), compounds similar to this compound showed promising results in inhibiting cell proliferation.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 6.26 ± 0.33 | HCC827 |

| Compound B | 6.48 ± 0.11 | NCI-H358 |

| Doxorubicin | 1.31 ± 0.11 | A549 |

The study demonstrated that the compound's efficacy was higher in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, suggesting that the compound's penetration into tumor spheroids may be limited in more complex environments .

Antimicrobial Activity

In addition to antitumor effects, the compound has been evaluated for antimicrobial properties. A broth microdilution method was employed to test its effectiveness against Gram-positive and Gram-negative bacteria as well as eukaryotic organisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Saccharomyces cerevisiae | 50 μg/mL |

These results indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus, which could be explored for therapeutic applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- DNA Interaction : The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The sulfanyl group may form covalent bonds with target enzymes or proteins, inhibiting their function.

- Receptor Modulation : The cyanophenyl group enhances binding affinity to specific receptors involved in cellular signaling pathways.

Case Study 1: Antitumor Efficacy

A recent study published in Pharmaceutical Research evaluated the antitumor efficacy of various benzothiazole derivatives including our compound of interest. The results showed that compounds with similar structures significantly inhibited cell growth in vitro and demonstrated lower toxicity towards normal fibroblast cells compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of benzothiazole derivatives against clinical isolates of Staphylococcus aureus. The findings revealed that certain derivatives exhibited potent antibacterial activity with MIC values comparable to conventional antibiotics, suggesting potential for development as new antimicrobial agents.

Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs differ in three key regions:

Amide Chain Length : The butanamide chain (4 carbons) in the target compound contrasts with shorter acetamide (2 carbons) derivatives, such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide . Longer chains may improve conformational flexibility and target interaction.

Benzothiazole Substituents : The sulfanyl group is conserved across analogs, but substituents on the benzothiazole ring (e.g., hydrazinyl groups in Kumar et al.’s compounds) vary, affecting electronic properties .

Amide Nitrogen Substituents: The 2-cyanophenyl group in the target compound differs from substituents like 2-methylphenyl, phenylethyl, or thiazol-2-yl in analogs (Table 1) .

Key Research Findings and Hypotheses

Structure-Activity Relationships (SAR): The 2-cyanophenyl substituent’s electron-withdrawing nature may stabilize the amide bond, enhancing metabolic stability compared to electron-donating groups (e.g., 2-methylphenyl) . Longer butanamide chains could improve binding to hydrophobic pockets in target proteins, as seen in carbamates with extended alkyl chains .

Potential Applications: Anticonvulsant activity is strongly suggested by structural similarity to active analogs . The cyano group’s polarity may facilitate blood-brain barrier penetration, a critical factor for central nervous system-targeted drugs.

Preparation Methods

Thiol-Displacement Route (Two-Step Process)

Step 1: Synthesis of N-(2-Cyanophenyl)butanamide Chloride

Butanoyl chloride + 2-cyanoaniline → N-(2-cyanophenyl)butanamide chloride

Conditions:

- Solvent: Anhydrous dichloromethane

- Temperature: 0–5°C (ice bath)

- Reaction time: 4–6 hours

- Yield: 78–82% (based on analogous reactions in)

Step 2: Nucleophilic Aromatic Substitution

N-(2-Cyanophenyl)butanamide chloride + 1,3-benzothiazole-2-thiol → Target compound

Optimized Parameters:

One-Pot Coupling Methodology

Developed to improve atom economy:

1,3-Benzothiazole-2-thiol + 2-cyanoaniline + butanoyl chloride → Target compound

Critical Parameters:

- Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC)

- Solvent system: Chloroform/acetone (3:1)

- Temperature gradient: 25°C (initial mixing) → 60°C (amide formation)

- Reaction monitoring: TLC (Rf = 0.42 in ethyl acetate/hexane 1:1)

- Yield: 61–65%

Comparative Analysis of Synthetic Methods

Structural Characterization Techniques

Spectroscopic Analysis

Crystallographic Data (When Applicable)

While single crystals suitable for X-ray diffraction remain unreported for this specific compound, analogous structures demonstrate:

- Dihedral angle between benzothiazole and aryl groups: 54–62°

- C-S bond lengths: 1.746–1.813 Å (sp² vs sp³ hybridization)

Industrial-Scale Production Considerations

Critical Process Parameters

Q & A

Q. How do steric effects from the butanamide chain influence binding to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.